2-Amino-2-cyanoacetamide CAS number 6719-21-7
2-Amino-2-cyanoacetamide CAS number 6719-21-7
An In-Depth Technical Guide to 2-Amino-2-cyanoacetamide (CAS 6719-21-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-Amino-2-cyanoacetamide (CAS No. 6719-21-7), a highly versatile and reactive organic intermediate. Possessing amino, cyano, and acetamide functionalities, this compound serves as a critical building block in modern synthetic chemistry. Its strategic importance is most pronounced in the synthesis of complex heterocyclic scaffolds, which are central to the development of novel pharmaceutical and agrochemical agents. This document details its physicochemical properties, outlines a robust laboratory-scale synthesis protocol, explores its chemical reactivity and core applications, and provides essential safety and handling information, grounded in authoritative sources.
Compound Profile and Physicochemical Properties
2-Amino-2-cyanoacetamide, also known by synonyms such as ACA and Aminocyanoacetamide, is a small molecule that packs significant synthetic potential.[1][2] Its trifunctional nature makes it a prime precursor for constructing diverse molecular architectures.
Nomenclature and Chemical Identifiers
Physicochemical Data
The physical and chemical properties of 2-Amino-2-cyanoacetamide are summarized below. This data is critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| Appearance | Beige to tan powder | [1][6][7] |
| Melting Point | 120-124 °C | [1][6][7][8] |
| Boiling Point | 338.5 °C at 760 mmHg (Predicted/Calculated) | [1][6] |
| Density | 1.298 g/cm³ (Predicted/Calculated) | [1] |
| Water Solubility | Soluble | [1][4] |
| Organic Solubility | Soluble in ether and methanol | [6][9] |
| pKa | 17.05 ± 0.50 (Predicted) | [1] |
| Storage Temperature | ≤ 20°C | [8][9] |
Synthesis and Purification Protocol
The synthesis of 2-Amino-2-cyanoacetamide is achievable through several routes.[10] A common and reliable laboratory method involves the ammonolysis of an aminocyanoacetic acid ester.[11] This process is favored for its straightforward execution and high yield of a pure product. An alternative industrial-scale approach involves the nitrosation of cyanoacetamide followed by catalytic hydrogenation.[12]
Recommended Laboratory Synthesis: Ammonolysis of Ethyl 2-Amino-2-cyanoacetate
This protocol describes the conversion of the ethyl ester precursor to the target amide using ammonia gas in a methanol solvent system. The choice of a low-temperature workup is crucial for maximizing product precipitation and minimizing the solubility of the amide in the mother liquor.
Workflow: Synthesis of 2-Amino-2-cyanoacetamide
Caption: Workflow for the synthesis and purification of 2-Amino-2-cyanoacetamide.
Detailed Step-by-Step Methodology: [11]
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Reaction Setup: Dissolve ethyl 2-amino-2-cyanoacetate in methanol. Cool the solution to between 0-5°C in an ice bath. Causality: Lowering the temperature helps to control the exothermicity of the reaction and improves the absorption of ammonia gas.
-
Ammonolysis: Purge anhydrous ammonia gas into the cooled solution for approximately 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Initial Isolation: Once the reaction is complete, concentrate the reaction mass to approximately half its original volume under reduced pressure at a temperature of 40-45°C.
-
Precipitation: Cool the concentrated mixture to 0-5°C and stir for 1 hour. Causality: This extended stirring at low temperature ensures maximum precipitation of the crude product from the solution.
-
Filtration and Drying: Filter the precipitated solid, wash it with a small volume of chilled methanol, and dry the product under vacuum at 35-40°C for 6 hours to yield the crude title compound.
-
Purification (Recrystallization):
-
Add the crude product to a fresh portion of methanol (approx. 8 mL per gram of crude product) and heat to reflux until the solution becomes clear.
-
Add activated charcoal (approx. 4% by weight of the crude product) to the hot solution and continue to reflux for 15 minutes. Causality: Activated charcoal is a decolorizing agent that adsorbs colored impurities and other minor byproducts.
-
Filter the hot solution through a hyflow (celite) bed to remove the charcoal, washing the bed with a small amount of hot methanol.
-
Concentrate the filtrate to about half of its volume, cool to 0-5°C, and stir for 45 minutes.
-
Filter the resulting pure solid, wash with chilled methanol, and dry at 40-45°C under vacuum to obtain pure 2-Amino-2-cyanoacetamide. The purity can be verified by HPLC, with expected results exceeding 99%.[11]
-
Chemical Reactivity and Core Applications
2-Amino-2-cyanoacetamide's value lies in its identity as a versatile synthon. The interplay between its nucleophilic amino group, electrophilic cyano and amide carbons, and the adjacent active methylene group (in its parent structure, cyanoacetamide) allows it to participate in a wide array of chemical transformations.[13][14]
Keystone Intermediate in Heterocyclic Synthesis
The compound is a cornerstone for building complex heterocyclic systems, which form the backbone of many modern drugs and agrochemicals.[4][13] Cyanoacetamide derivatives are extensively used in multicomponent reactions (MCRs) and heteroannulation reactions to construct medicinally relevant scaffolds like pyridines, pyrimidines, thiophenes, and quinolines.[10][14][15] The presence of the amino group at the α-position provides an additional reactive handle for cyclization strategies compared to the simpler 2-cyanoacetamide.
Conceptual Role in Heterocycle Formation
Caption: Role of 2-Amino-2-cyanoacetamide as a precursor in heterocyclic synthesis.
Pharmaceutical and Agrochemical Development
This intermediate is primarily employed in research and development settings for the synthesis of advanced intermediates for drug and agrochemical solutions.[4] Its high purity and compatibility with various reaction conditions make it advantageous for multi-step organic syntheses where reliability and yield are paramount.[4]
While some commercial suppliers note its potential in developing compounds with anticancer or antiviral properties, these claims are often broad and refer to the downstream products synthesized from 2-Amino-2-cyanoacetamide rather than inherent activity of the compound itself.[5][6][9] Its key role is that of a foundational building block.
Safety, Handling, and Storage
Proper handling of 2-Amino-2-cyanoacetamide is essential due to its hazardous properties. Adherence to safety protocols ensures the well-being of laboratory personnel and maintains the integrity of the chemical.
GHS Hazard Information
The compound is classified as hazardous under the Globally Harmonized System (GHS).
| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity | GHS07 | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [3][8] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. | [3][8] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. | [3][8] |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation. | [8] |
Handling and Storage Recommendations
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[16][17]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., PVC), protective clothing, and chemical safety goggles/face protection.[16][17]
-
Handling Practices: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[16][17]
-
Storage: Store in a tightly sealed container, such as an HDPE bottle or sealed drum, in a dry and well-ventilated place.[4][16][18] The recommended storage temperature is at or below 20°C to ensure long-term stability.[8][9] It has a shelf life of approximately 24 months under proper conditions.[4]
First-Aid Measures[16]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower. Call a POISON CENTER or doctor if you feel unwell.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.
Conclusion
2-Amino-2-cyanoacetamide (CAS 6719-21-7) is a synthetically invaluable organic intermediate. Its utility is defined by the strategic placement of three distinct functional groups on a simple three-carbon backbone, enabling a rich and diverse reactivity profile. While its primary application is as a foundational building block for complex heterocyclic compounds in the pharmaceutical and agrochemical industries, its consistent performance in synthesis makes it a reliable tool for chemical researchers. A thorough understanding of its properties, synthesis, and handling requirements, as detailed in this guide, is crucial for its safe and effective application in the laboratory and beyond.
References
-
LookChem. (n.d.). Cas 6719-21-7, 2-Amino-2-cyanoacetamide. Retrieved from [Link]
-
Alpha Chemika. (n.d.). 2-Amino-2-cyanoacetamide - Affordable Prices and High Purity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98341, 2-Amino-2-cyanoacetamide. Retrieved from [Link]
-
A.H.A. (n.d.). China Low Price 2-Amino-2-cyanoacetamide Manufacturers, Suppliers, Factory. Retrieved from [Link]
-
Fadda, A. A., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Retrieved from [Link]
-
Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). HU225196B1 - Process for producing amino-cyano-acetamide.
-
Eight Chongqing Chemdad Co., Ltd. (n.d.). 2-Amino-2-cyanoacetamide. Retrieved from [Link]
Sources
- 1. Cas 6719-21-7,2-Amino-2-cyanoacetamide | lookchem [lookchem.com]
- 2. 2-Amino-2-cyanoacetamide Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2-Amino-2-cyanoacetamide | C3H5N3O | CID 98341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-2-cyanoacetamide - Affordable Prices and High Purity [alphachemikaindia.com]
- 5. 2-Amino-2-cyanoacetamide | 6719-21-7 | FA64828 | Biosynth [biosynth.com]
- 6. 2-Amino-2-cyanoacetamide CAS#: 6719-21-7 [m.chemicalbook.com]
- 7. 2-Amino-2-cyanoacetamide, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. 2-Amino-2-cyanoacetamide | 6719-21-7 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Amino-2-cyanoacetamide synthesis - chemicalbook [chemicalbook.com]
- 12. HU225196B1 - Process for producing amino-cyano-acetamide - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 15. Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. China Low Price 2-Amino-2-cyanoacetamide Manufacturers, Suppliers, Factory - A.H.A [ahabiochem.com]
